molecular formula C11H16N2 B13253747 2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine

2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine

Cat. No.: B13253747
M. Wt: 176.26 g/mol
InChI Key: SLTVJPYKKFBCKH-UHFFFAOYSA-N
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Description

2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position and a pyrrolidin-3-ylmethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine can be achieved through various methods. One common approach involves the α-methylation of pyridine derivatives. For instance, a continuous flow setup can be used to produce 2-methylpyridines with high selectivity . This method involves passing the starting material through a column packed with Raney® nickel using a low boiling point alcohol (e.g., 1-propanol) at high temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors is advantageous in industrial settings due to their efficiency, safety, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and fine chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins due to its three-dimensional structure and stereochemistry . This compound can modulate biological pathways by binding to receptors or enzymes, thereby influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.

    2-Methylpyridine: A methyl-substituted pyridine with applications in organic synthesis.

    Pyrrolidin-2-one: A lactam derivative with biological activity

Uniqueness

2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine is unique due to the presence of both a pyridine ring and a pyrrolidine moiety. This combination provides a distinct three-dimensional structure that can enhance its binding properties and biological activity compared to simpler analogs .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-methyl-6-(pyrrolidin-3-ylmethyl)pyridine

InChI

InChI=1S/C11H16N2/c1-9-3-2-4-11(13-9)7-10-5-6-12-8-10/h2-4,10,12H,5-8H2,1H3

InChI Key

SLTVJPYKKFBCKH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CC2CCNC2

Origin of Product

United States

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